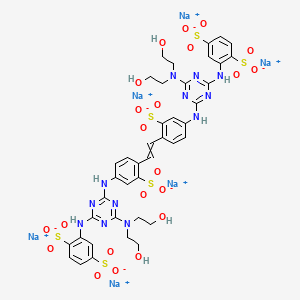
蛍光増白剤264
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorescent Brightener 264 is a useful research compound. Its molecular formula is C40H38N12Na6O22S6 and its molecular weight is 1369.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fluorescent Brightener 264 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fluorescent Brightener 264 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生体医用画像診断
蛍光増白剤は、蛍光性プロドラッグを含む、疾患診断やセラノスティックスなどの生体医用アプリケーションで広く使用されています .
ナノプローブを用いた生体イメージング
これらの化合物は、in vitroサンプルからin vivo動的イメージングまで、生体イメージングに使用でき、医療診断や研究に進歩させる可能性があります .
製紙業界での用途
蛍光増白剤は、表面サイジング剤として、紙の表面強度と平滑性を高め、紫外線による老化防止効果も持ちます .
研究開発
蛍光増白剤264は、研究開発での使用のみを推奨しており、科学研究や実験での適用を示唆しています .
環境安定性
この化合物は、硬水や酸化環境での安定性に優れており、このような条件が存在する様々な工業プロセスでの使用が示唆されています .
作用機序
Target of Action
Fluorescent Brightener 264 is an organic compound that primarily targets materials such as textiles, plastics, and paper .
Mode of Action
Fluorescent Brightener 264 operates by absorbing ultraviolet light and re-emitting it as blue-violet light . This process is known as fluorescence . The compound absorbs high-energy radiation and re-emits it as lower-energy radiation, with the difference in energy being transformed into kinetic energy .
Biochemical Pathways
The primary biochemical pathway affected by Fluorescent Brightener 264 is the absorption and emission of light . By absorbing ultraviolet light and re-emitting it as visible light, Fluorescent Brightener 264 can enhance the whiteness and brightness of various materials .
Pharmacokinetics
This solubility likely plays a role in its distribution and application in various products .
Result of Action
By absorbing ultraviolet light and re-emitting it as blue-violet light, it enhances the whiteness and brightness of materials such as textiles, plastics, and paper .
Action Environment
The efficacy and stability of Fluorescent Brightener 264 can be influenced by environmental factors. For instance, the compound’s fluorescence mechanism depends on the presence of ultraviolet light . Additionally, its solubility in water suggests that the compound’s action may be influenced by the water content of the environment .
生化学分析
Biochemical Properties
Fluorescent Brightener 264 is known for its characteristics of protecting baculoviruses against deactivation by UV light and enhancing the activity of these agents as microbial insecticides on hosts and semi-permissive hosts . It is also known to interact with hyaluronates, which are salts or esters of hyaluronic acid . The nature of these interactions is primarily based on the absorption and emission of light, which is a key characteristic of Fluorescent Brightener 264.
Cellular Effects
The cellular effects of Fluorescent Brightener 264 are primarily observed in its ability to enhance the appearance of materials by making them appear whiter and brighter . For instance, in the context of microbial insecticides, Fluorescent Brightener 264 improves the bioinsecticidal activity of Anticarsia gemmatalis nucleopolyhedrovirus
Molecular Mechanism
The molecular mechanism of Fluorescent Brightener 264 involves the absorption of high-energy radiation in the ultraviolet to violet region and the emission of lower energy radiation in the blue region . This process is facilitated by the unique structure of Fluorescent Brightener 264, which allows for the movement of electrons, leading to the absorption and emission of light .
Temporal Effects in Laboratory Settings
It is known that Fluorescent Brightener 264 has good stability and is highly water-soluble
生物活性
Fluorescent Brightener 264 (FB-264), a member of the stilbene family, is widely used in various applications such as detergents, textiles, and paper products. Its chemical structure is complex, with the molecular formula C40H38N12Na6O22S6 and a molecular weight of approximately 1369.1 g/mol . This compound is primarily utilized for its ability to enhance the brightness of materials by absorbing UV light and re-emitting it as visible light.
Toxicological Profile
FB-264 has been subjected to various toxicological assessments to evaluate its safety and biological activity. Key findings from studies include:
Environmental Impact
The environmental fate of FB-264 has also been studied due to its widespread use. It is known to persist in aquatic environments, raising concerns about its bioaccumulation and potential ecological effects. Studies indicate that FB-264 can affect aquatic organisms, including fish and bacteria, leading to toxicity at certain concentrations .
FB-264 functions as an optical brightener by interacting with UV light. It absorbs UV radiation and emits visible light, which enhances the perceived brightness of materials. This photophysical property is attributed to its conjugated structure that allows for effective light absorption and emission .
Case Study 1: Toxicity in Aquatic Environments
A study assessed the toxicity of FB-264 on aquatic organisms, particularly focusing on fish species. Results indicated that exposure to high concentrations led to significant mortality rates and physiological stress responses in fish populations. The study emphasized the need for regulatory measures to limit environmental release during manufacturing and usage phases.
Case Study 2: Effects on Soil Microorganisms
Research examining the impact of FB-264 on soil bacteria revealed alterations in microbial community structure following exposure. The brightener exhibited inhibitory effects on certain bacterial strains essential for soil health, suggesting potential long-term impacts on soil ecosystems.
Data Table: Summary of Toxicological Findings
特性
CAS番号 |
68971-49-3 |
|---|---|
分子式 |
C40H38N12Na6O22S6 |
分子量 |
1369.1 g/mol |
IUPAC名 |
hexasodium;2-[[4-[bis(2-hydroxyethyl)amino]-6-[4-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C40H44N12O22S6.6Na/c53-15-11-51(12-16-54)39-47-35(45-37(49-39)43-29-21-27(75(57,58)59)7-9-31(29)77(63,64)65)41-25-5-3-23(33(19-25)79(69,70)71)1-2-24-4-6-26(20-34(24)80(72,73)74)42-36-46-38(50-40(48-36)52(13-17-55)14-18-56)44-30-22-28(76(60,61)62)8-10-32(30)78(66,67)68;;;;;;/h1-10,19-22,53-56H,11-18H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b2-1+;;;;;; |
InChIキー |
ZECOZQHKQDLCBT-IRTUOLCXSA-H |
SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
異性体SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=C(C=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
76482-78-5 |
物理的記述 |
Liquid; Dry Powder |
関連するCAS |
114456-70-1 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















